molecular formula C22H26ClN3O B5235730 N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE

N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B5235730
M. Wt: 383.9 g/mol
InChI Key: IPBLVALFFYHBMB-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a piperazine ring, and a phenylprop-2-en-1-yl group. The unique arrangement of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperazine to form N-(4-chlorobenzyl)piperazine. This intermediate is then reacted with cinnamaldehyde to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .

Chemical Reactions Analysis

N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial effects, or interfere with signaling pathways involved in cell proliferation, resulting in antiproliferative effects .

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O/c23-21-10-8-20(9-11-21)17-24-22(27)18-26-15-13-25(14-16-26)12-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2,(H,24,27)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBLVALFFYHBMB-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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